molecular formula C20H17N3O3S2 B2512269 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide CAS No. 946345-52-4

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

Cat. No. B2512269
CAS RN: 946345-52-4
M. Wt: 411.49
InChI Key: YIJUXWDBBGSDHN-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide, commonly known as OPN-305, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OPN-305 is a selective antagonist of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), which are important components of the innate immune system.

Mechanism of Action

OPN-305 acts as a selective antagonist of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide and TLR4, which are important components of the innate immune system. These receptors are involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are released by injured or infected cells. By blocking the activation of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide and TLR4, OPN-305 can reduce the inflammatory response and prevent tissue damage.
Biochemical and Physiological Effects:
OPN-305 has been shown to have anti-inflammatory effects in various animal models of disease. It can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. OPN-305 can also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the immune response.

Advantages and Limitations for Lab Experiments

OPN-305 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified. It is also highly selective for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide and TLR4, which allows for specific modulation of the immune response. However, OPN-305 has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

OPN-305 has shown promising results in preclinical studies, and there are several future directions for its development as a therapeutic agent. One potential application is in the treatment of sepsis, a life-threatening condition that occurs when the body's immune response to infection becomes dysregulated. OPN-305 has also been investigated for its potential use in cancer immunotherapy, as N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide and TLR4 are involved in the recognition of tumor-associated antigens. Additionally, OPN-305 may have applications in the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease.

Synthesis Methods

The synthesis of OPN-305 involves the reaction of 2-naphthalenesulfonic acid with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)naphthalene-1-sulfonic acid. This intermediate is then reacted with 3-(2-thienyl)-6-hydrazinopyridazine to form OPN-305.

Scientific Research Applications

OPN-305 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory properties and can modulate the immune system's response to infection. OPN-305 has been investigated in preclinical studies for the treatment of sepsis, rheumatoid arthritis, and other inflammatory diseases.

properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c24-20-10-9-18(19-6-3-13-27-19)22-23(20)12-11-21-28(25,26)17-8-7-15-4-1-2-5-16(15)14-17/h1-10,13-14,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJUXWDBBGSDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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